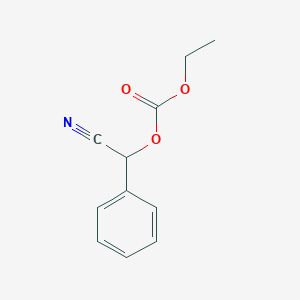
Cyano(phenyl)methyl ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyano(phenyl)methyl ethyl carbonate is an organic compound that features a cyano group (–CN) attached to a phenyl ring, which is further connected to a methyl ethyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyano(phenyl)methyl ethyl carbonate typically involves the reaction of cyanoacetic acid derivatives with phenylmethyl ethyl carbonate under specific conditions. One common method involves the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Cyano(phenyl)methyl ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Electrophiles like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids, amides.
Reduction: Primary amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Cyano(phenyl)methyl ethyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyano(phenyl)methyl ethyl carbonate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its activity would be determined by its interaction with molecular targets such as enzymes or receptors, potentially involving pathways related to its cyano and carbonate functionalities .
Comparison with Similar Compounds
Cyanoacetates: Compounds like ethyl cyanoacetate, which also contain a cyano group and are used in similar synthetic applications.
Phenylmethyl Carbonates: Compounds like phenylmethyl carbonate, which share the carbonate moiety but lack the cyano group.
Uniqueness: Cyano(phenyl)methyl ethyl carbonate is unique due to the combination of its cyano and carbonate functionalities, which provide a distinct reactivity profile and make it a valuable intermediate in various synthetic pathways .
Properties
CAS No. |
6443-66-9 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
[cyano(phenyl)methyl] ethyl carbonate |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)15-10(8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3 |
InChI Key |
MDFOBVDBSJPDRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





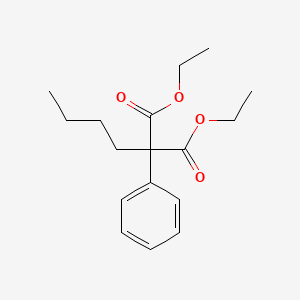
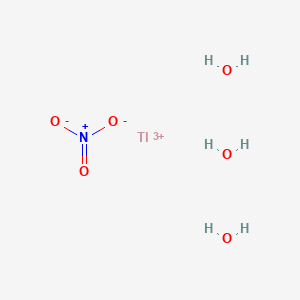
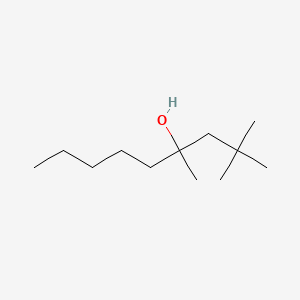
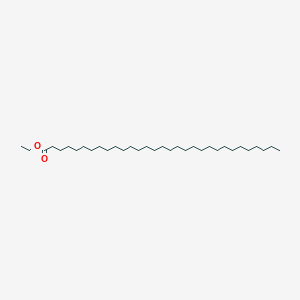
![2,7-Dioxaspiro[4.4]nonane-3,8-dione](/img/structure/B14724063.png)
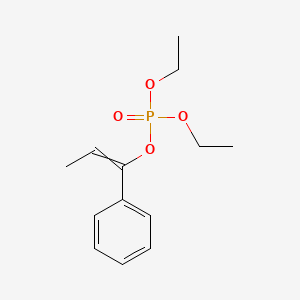
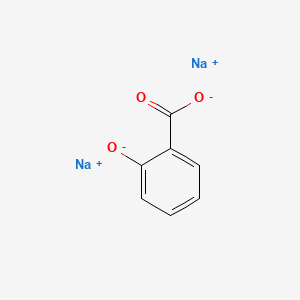
![4-[(5-Methyl-2-oxocyclohexyl)carbonyl]piperidine-2,6-dione](/img/structure/B14724077.png)
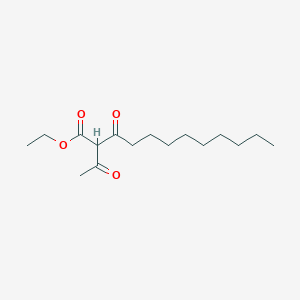

![2-[2-[2-[2-[(2-Hydroxyphenyl)methylideneamino]ethylamino]ethylamino]ethyliminomethyl]phenol](/img/structure/B14724104.png)
